

# Discovery and Synthesis of the Potent Acetylcholinesterase Inhibitor: Compound 8

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## Compound of Interest

Compound Name: ACHE-IN-38

Cat. No.: B038961

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Compound 8 is a novel derivative of galantamine, a known AChE inhibitor, featuring an indole moiety. Its design was guided by computational docking simulations to optimize its interaction with the active site of the human acetylcholinesterase enzyme.[1]

## Data Presentation

The inhibitory potency of Compound 8 against acetylcholinesterase was determined and compared to the parent compound, galantamine. The results are summarized in the table below.

Compound	Target Enzyme	IC50 (nM)	Relative Potency vs. Galantamine
Compound 8	eeAChE	27.79	68 times more potent
Galantamine	eeAChE	1920	1

\*IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. eeAChE refers to acetylcholinesterase from the electric eel (*Electrophorus electricus*).<sup>[1]</sup>

## Experimental Protocols

### 1. Synthesis of Compound 8

While the precise, step-by-step synthesis of Compound 8 is proprietary, a general and representative protocol for the synthesis of similar galantamine-indole hybrid molecules can be described as follows. This methodology is based on established chemical principles for amide coupling.

Materials:

- Galantamine (or a suitable precursor)
- An appropriate indole-containing carboxylic acid
- A peptide coupling agent (e.g., HATU, HBTU)

- An organic base (e.g., DIPEA)
- Anhydrous polar aprotic solvent (e.g., DMF, DCM)
- Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate)
- Silica gel for column chromatography

#### Procedure:

- **Reactant Dissolution:** The indole-containing carboxylic acid is dissolved in the anhydrous solvent, followed by the addition of the coupling agent and the organic base. The mixture is stirred at room temperature for a short period to activate the carboxylic acid.
- **Coupling Reaction:** A solution of galantamine in the anhydrous solvent is then added to the activated carboxylic acid mixture. The reaction is allowed to proceed at room temperature for several hours to overnight, with progress monitored by a suitable technique like thin-layer chromatography (TLC).
- **Aqueous Workup:** Upon completion, the reaction mixture is diluted with an organic solvent such as ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine to remove unreacted starting materials and byproducts.
- **Drying and Concentration:** The organic layer is dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude material is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Compound 8.
- **Structural Verification:** The final product's identity and purity are confirmed using analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS).

## 2. Acetylcholinesterase Inhibition Assay

The inhibitory activity of Compound 8 against AChE was evaluated using the spectrophotometric method developed by Ellman.[\[2\]](#)

#### Materials:

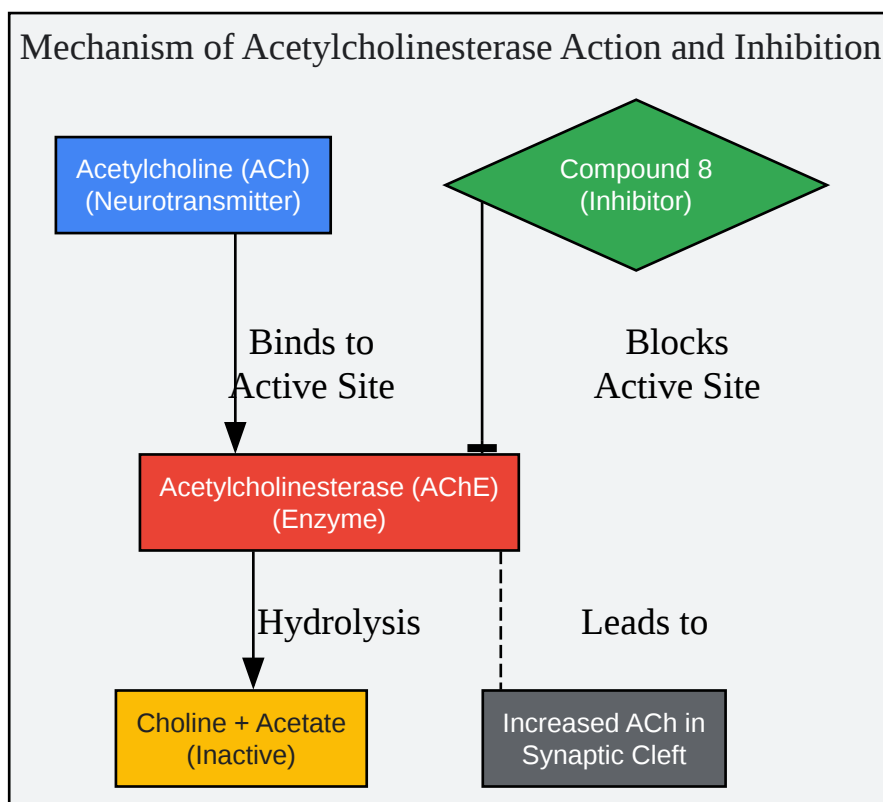
- Acetylcholinesterase (from electric eel)
- Acetylthiocholine iodide (ATCI), the substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
- Phosphate buffer (pH 8.0)
- Test compounds (Compound 8 and galantamine)
- 96-well microplate and a microplate reader

#### Procedure:

- **Reagent Preparation:** All solutions are prepared in the phosphate buffer. Stock solutions of the test compounds are typically made in DMSO and then diluted in the buffer.
- **Assay Mixture Preparation:** In each well of the 96-well plate, the reaction mixture is prepared containing the phosphate buffer, DTNB solution, and the AChE enzyme solution.
- **Inhibitor Addition:** The test compound at various concentrations is added to the wells. A control well without any inhibitor is also prepared.
- **Pre-incubation:** The plate is incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation and Measurement:** The enzymatic reaction is started by the addition of the substrate, ATCI. The change in absorbance is monitored at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
- **Data Analysis:** The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to the control. The IC<sub>50</sub> value is then determined by plotting the

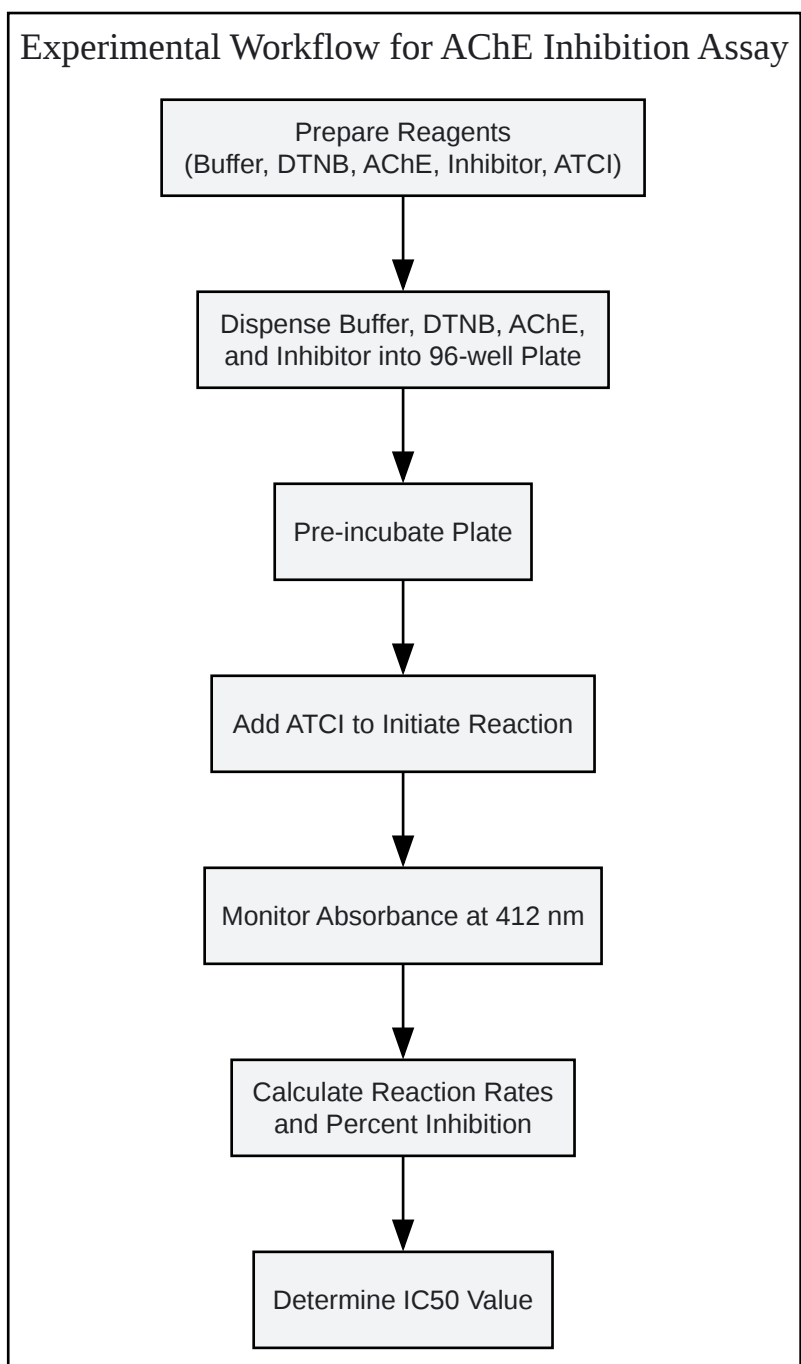
percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## Mandatory Visualization



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Caption: Acetylcholinesterase action and its inhibition.



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Caption: Workflow of the AChE inhibition assay.

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## References

- 1. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
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